Bienvenue dans la boutique en ligne BenchChem!

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Physicochemical profiling Drug-likeness Permeability prediction

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13830-90-5; molecular formula C₆H₅BrO₄; MW 221.01 g/mol) belongs to the 2-oxo-2,5-dihydrofuran-3-carboxylic acid class, bearing a reactive bromomethyl substituent at the 4-position. Computed physicochemical properties reported in PubChem include a topological polar surface area (TPSA) of 63.6 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and an XLogP3 of 0.6.

Molecular Formula C6H5BrO4
Molecular Weight 221.01 g/mol
CAS No. 13830-90-5
Cat. No. B14005265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid
CAS13830-90-5
Molecular FormulaC6H5BrO4
Molecular Weight221.01 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)C(=O)O)CBr
InChIInChI=1S/C6H5BrO4/c7-1-3-2-11-6(10)4(3)5(8)9/h1-2H2,(H,8,9)
InChIKeyYEBOVIOLUAZTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid (CAS 13830-90-5): Procurement-Relevant Identity & Physicochemical Profile


4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13830-90-5; molecular formula C₆H₅BrO₄; MW 221.01 g/mol) belongs to the 2-oxo-2,5-dihydrofuran-3-carboxylic acid class, bearing a reactive bromomethyl substituent at the 4-position [1]. Computed physicochemical properties reported in PubChem include a topological polar surface area (TPSA) of 63.6 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and an XLogP3 of 0.6 [2]. The compound carries an NSC identifier (NSC138482) through the NCI/DTP chemical repository, indicating its prior inclusion in anticancer screening panels [1].

Why Close Analogs of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid Cannot Be Simply Interchanged


Within the 2-oxo-2,5-dihydrofuran-3-carboxylic acid scaffold, seemingly minor structural variations produce large shifts in physicochemical properties and reactivity that preclude drop-in substitution. The bromomethyl group on the target compound confers a unique electrophilic handle (nucleophilic substitution chemistry) absent in non-halogenated analogs such as 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13156-11-1) . Conversely, the carboxylic acid group imparts hydrogen-bond donor capacity (HBD = 1) and higher polarity (TPSA = 63.6 Ų) relative to the simpler brominated furanone 4-(bromomethyl)furan-2(5H)-one (CAS 61934-55-2), which has HBD = 0 and TPSA = 26.3 Ų [1]. These orthogonal reactive sites—carboxylic acid at C3 for amide/ester coupling and bromomethyl at C4 for nucleophilic displacement—mean the compound occupies a distinct chemical space that cannot be replicated by any single commercially available congener.

Quantitative Differentiation Evidence: 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid vs. Closest Analogs


TPSA and Hydrogen-Bond Donor Count: Polarity Differentiation vs. 4-(Bromomethyl)furan-2(5H)-one

The target compound possesses a carboxylic acid group, resulting in a TPSA of 63.6 Ų and 1 hydrogen bond donor (HBD), compared with 4-(Bromomethyl)furan-2(5H)-one (CAS 61934-55-2), which lacks a carboxylic acid and has TPSA = 26.3 Ų and HBD = 0 [1][2]. The 37.3 Ų increase in TPSA and the presence of a hydrogen bond donor significantly alter aqueous solubility, membrane permeability, and crystal packing behavior, making the target compound distinct for applications requiring a polar, HBD-capable brominated furanone intermediate.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count: Comparative Complexity vs. 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid

The target compound carries 4 hydrogen bond acceptor (HBA) atoms (two carbonyl oxygens, the furan ring oxygen, and the bromine atom), compared with 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13156-11-1), which has only 3 HBA (no halogen) [1]. The additional acceptor contributed by bromine can engage in halogen bonding interactions with biological targets, a feature exploited in fragment-based drug design but absent from all non-halogenated dihydrofuran-3-carboxylic acid analogs.

Medicinal chemistry Fragment-based drug discovery Solubility parameter

Dual Orthogonal Reactive Sites: Synthetic Versatility Not Matched by Mono-functional Analogs

The C3 carboxylic acid and C4 bromomethyl group constitute two chemically orthogonal reactive handles: the carboxylic acid undergoes amide/ester coupling (e.g., HATU/DIPEA-mediated), while the bromomethyl group participates in nucleophilic substitution (S_N2) with amines, thiolates, or alkoxides [1]. Closest mono-functional comparators—4-(bromomethyl)furan-2(5H)-one (CAS 61934-55-2, no carboxylic acid) and 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13156-11-1, no halogen)—each possess only one of these two reactive sites, limiting sequential diversification strategies [2]. No analogous compound containing both a free carboxylic acid and a benzylic-type bromomethyl group on a dihydrofuranone core has been identified among the commercially cataloged analogs.

Organic synthesis Heterocyclic chemistry Parallel library synthesis

NCI/DTP Repository Inclusion: Prior Anticancer Screening Pedigree Not Shared by Non-Brominated Analogs

The compound carries the identifier NSC138482 within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, confirming its prior submission for anticancer screening [1]. In contrast, the non-halogenated analog 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 13156-11-1) and the simpler furanone 4-(bromomethyl)furan-2(5H)-one (CAS 61934-55-2) do not carry NCI/DTP identifiers (no NSC numbers located in current database records). This suggests that the specific combination of the bromomethyl electrophile with the dihydrofuranone-carboxylic acid core was considered sufficiently novel to be selected for NCI screening, a curation-based signal of structural distinctiveness.

Anticancer screening NCI-60 panel Compound repository

Lipophilicity (LogP): Fine-Balance Polarity vs. 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid

The XLogP3 of the target compound is 0.6, indicating a finely balanced hydrophilic-lipophilic profile characteristic of fragment-like molecules [1]. In comparison, 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS 139003-89-7), where the bromomethyl group is replaced by an amino group, has an XLogP3 of 0.7 and a higher TPSA of 89.6 Ų (due to the amino group contributing an additional HBD and higher polarity) [2]. While the LogP difference is modest, the bromine substituent provides a distinct halogen-bond donor without significantly elevating LogP beyond fragment-like range, offering a different physicochemical compromise than the amino analog for lead optimization programs.

Lipophilicity ADME prediction Lead optimization

Bromine-Enabled Synthetic Handle for Cross-Coupling: Class-Level Reactivity Advantage Over Chloro Analogs

Studies comparing dihalofuranone reactivity in Suzuki chemistry demonstrate that bromine- and iodine-substituted furanones are more reactive than their chlorine-substituted analogues, with benzyl bromide derivatives proceeding at lower temperatures than the corresponding aryl iodide coupling partners [1]. While this study evaluated gem-dihalofuranones rather than the specific target compound, the established class-level reactivity hierarchy (I ≈ Br > Cl) supports the selection of bromomethyl over chloromethyl furanone derivatives when synthetic efficiency under mild conditions is desired.

Cross-coupling chemistry Suzuki coupling Sonogashira reaction

Evidence-Backed Application Scenarios for 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic Acid (CAS 13830-90-5)


Medicinal Chemistry: Fragment-Based Library Design Requiring Dual Orthogonal Derivatizable Handles

The C3 carboxylic acid and C4 bromomethyl group provide two chemically orthogonal reactive sites suitable for sequential derivatization: amide/ester formation followed by nucleophilic displacement (or vice versa). This dual-handle architecture, not available in mono-functional analogs such as 4-(bromomethyl)furan-2(5H)-one (only CH₂Br) or 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (only COOH), enables the generation of diverse compound libraries for SAR exploration while maintaining the dihydrofuranone core [1].

Anticancer Drug Discovery: Follow-Up on NCI/DTP Screening Pedigree

The assignment of NSC138482 confirms the compound's prior selection for NCI/DTP anticancer screening. Research groups pursuing hit-to-lead optimization or mechanism-of-action studies on scaffolds with documented NCI-60 panel exposure should procure this specific compound rather than unscreened analogs. The bromine atom additionally provides a heavy-atom probe for X-ray crystallographic phasing of protein-ligand co-crystal structures, a practical advantage for structural biology campaigns [2].

Synthetic Methodology: Building Block for Bromodomain Inhibitor Scaffolds

Patent literature identifies furan-3-carboxylic acid derivatives as core scaffolds for bromodomain inhibitors, with the carboxylic acid serving as a key recognition element for acetyl-lysine binding pockets [3]. The target compound uniquely combines this pharmacophoric carboxylic acid with a bromomethyl group that can be further elaborated (e.g., via S_N2 with amines) to introduce substituents for modulating BD1/BD2 selectivity. Non-brominated or non-carboxylated analogs cannot fulfill this dual pharmacophoric requirement.

Cross-Coupling Chemistry: Bromine-Enabled Intermediate for Convergent Synthesis

Class-level evidence from dihalofuranone reactivity studies establishes that brominated furanones offer superior coupling efficiency compared with chlorinated analogs under mild, functional-group-tolerant conditions [4]. The benzylic nature of the bromomethyl group (allylic to the dihydrofuran double bond) further enhances its reactivity in nucleophilic displacement and metal-catalyzed cross-coupling, making this compound a strategically preferred intermediate when synthetic routes require efficient C–C or C–N bond formation at the 4-position.

Quote Request

Request a Quote for 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.